molecular formula C12H13IN2O2 B8797381 4-Anilino-3-methyl-but-3-en-2-on

4-Anilino-3-methyl-but-3-en-2-on

Cat. No.: B8797381
M. Wt: 344.15 g/mol
InChI Key: UZIYOIFOXARVKW-UHFFFAOYSA-N
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Description

4-Anilino-3-methyl-but-3-en-2-one is a β-enaminone derivative characterized by a conjugated enone system linked to an anilino group. Its structure includes a ketone (C=O) at position 2, a methyl substituent at position 3, and an aniline moiety attached via a nitrogen atom at position 2.

Properties

Molecular Formula

C12H13IN2O2

Molecular Weight

344.15 g/mol

IUPAC Name

N'-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide

InChI

InChI=1S/C12H13IN2O2/c1-7-2-3-9(6-10(7)13)12(17)15-14-11(16)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,14,16)(H,15,17)

InChI Key

UZIYOIFOXARVKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)C2CC2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Mechanism of Action

The mechanism of action of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one

  • Molecular Formula: C₂₀H₂₁NO₄
  • Molar Mass : 339.39 g/mol
  • Key Features: Substituents: A 3,4-dimethoxyphenyl group at position 3 and a 4-acetylanilino group at position 3. Comparison:
  • The extended conjugation from the dimethoxyphenyl group may shift UV-Vis absorption maxima, relevant for photochemical applications .

Methyl 3-arylamino-2-benzoylaminobut-2-enoate

  • Synthetic Relevance: Used in the preparation of oxazoloquinolines and imidazole carboxylates via cyclization with polyphosphoric acid (PPA) .
  • Comparison: The benzoylamino group introduces a bulky aromatic substituent, which may hinder rotational freedom compared to the methyl group in 4-anilino-3-methyl-but-3-en-2-one. Reactivity differences arise from the ester group, enabling nucleophilic attack, whereas the ketone in the target compound favors condensation reactions .

Chlorinated Aniline Derivatives (e.g., 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline)

  • Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
  • Comparison :
    • Halogen substituents (Cl) increase electronegativity, enhancing hydrogen-bond acceptor strength compared to the methyl group in the target compound.
    • Chlorine atoms may improve lipophilicity, affecting membrane permeability in biological systems .

Hydrogen Bonding and Crystallographic Behavior

Etter’s graph set analysis reveals:

  • N–H···O=C Interactions: Likely form dimeric or chain motifs, similar to β-enaminones in crystallographic studies .

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